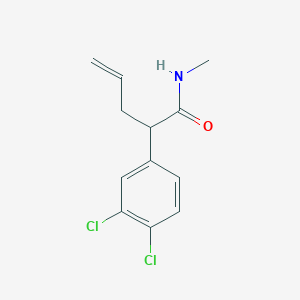

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide

描述

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c1-3-4-9(12(16)15-2)8-5-6-10(13)11(14)7-8/h3,5-7,9H,1,4H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJORIZBUVWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC=C)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640994 | |

| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206997-68-4 | |

| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Amide Bond Formation via Carbodiimide-Mediated Coupling

One established method to prepare N-substituted amides like 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide involves coupling a carboxylic acid derivative with an amine using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalytic 4-dimethylaminopyridine (DMAP) in dry dichloromethane (CH2Cl2). The procedure typically involves:

- Dissolving the carboxylic acid (1.1 equiv) in dry CH2Cl2 at 0.1–0.2 M concentration.

- Adding the amine (1.0 equiv) and DMAP (0.1 equiv).

- Adding EDC·HCl (1.5 equiv) under nitrogen atmosphere.

- Stirring at room temperature for 14–16 hours.

- Workup by concentration and purification via flash chromatography (silica gel, 0–10% acetone in CH2Cl2 gradient).

This method yields the desired N-acylated amide with good purity and yield.

Synthesis of the Pent-4-enamide Side Chain

The pent-4-enamide moiety can be introduced by preparing the corresponding unsaturated ester intermediate, such as ethyl (E)-hex-4-enoate, through:

- Microwave-assisted reaction of but-3-en-2-ol with triethyl orthoacetate and propanoic acid at 150 °C for 90 minutes.

- Extraction and purification steps involving washing with aqueous acid, bicarbonate, and brine, drying over MgSO4.

- Concentration under reduced pressure to obtain the ester intermediate.

This ester is then converted to the corresponding amide by reaction with methylamine or an N-methyl amine derivative under standard amidation conditions.

Electrophilic Activation of Amides for Enamide Formation

A more recent and innovative approach involves direct N-dehydrogenation of amides to enamides via electrophilic amide activation. This one-step method uses:

- Lithium hexamethyldisilazide (LiHMDS) as a base.

- Triflic anhydride (Tf2O) as an electrophilic activator.

- Diethyl ether as the solvent.

The reaction proceeds at low temperature, facilitating the formation of enamides with high regioselectivity and yields up to 89%. This strategy avoids the need for prefunctionalization of substrates and is applicable to a broad range of amides, including those with aromatic substituents similar to 3,4-dichlorophenyl groups. The mechanism involves acidification of the N-α-hydrogen by Tf2O, followed by deprotonation and elimination steps to form the enamide.

Alternative Synthetic Routes from Patents

Patent literature describes related methods for amide synthesis that can be adapted for this compound preparation:

- Use of carboxylic acid esters reacted with amines in the presence of DMAP and dicyclohexylcarbodiimide (DCC) in methylene chloride.

- Hydrolysis of ester intermediates using alkali metal hydroxides (e.g., lithium hydroxide hydrate) in lower alcohol solvents such as methanol or n-butanol, with triethylamine as a proton acceptor.

- Purification involving extraction, washing with acid and water, drying, and recrystallization from acetone or ethyl acetate.

Though these patents focus on related compounds, the methods illustrate scalable and high-yielding amidation and ester hydrolysis techniques applicable to the target compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbodiimide-mediated coupling | Carboxylic acid, amine, EDC·HCl, DMAP, CH2Cl2, RT, 14-16 h | High (typically >80%) | Standard amidation, mild conditions, scalable |

| Microwave-assisted ester synthesis | But-3-en-2-ol, triethyl orthoacetate, propanoic acid, 150 °C, 90 min | Intermediate | Prepares unsaturated ester intermediate for amidation |

| Electrophilic amide activation | LiHMDS, Tf2O, diethyl ether, low temperature | Up to 89% | One-step enamide formation, regioselective, novel method |

| Ester hydrolysis & amidation (patent) | Alkali hydroxide, methanol/n-butanol, triethylamine | Moderate to high | Time-consuming, multi-step, suitable for scale-up |

Research Findings and Notes

- The carbodiimide coupling method is widely used due to its mild conditions and broad substrate scope. It is effective for introducing the N-methylpent-4-enamide group onto the 3,4-dichlorophenyl moiety.

- Microwave-assisted synthesis of the ester intermediate enhances reaction speed and yield, facilitating subsequent amidation steps.

- Electrophilic amide activation represents a breakthrough in enamide synthesis, allowing direct conversion from amides without prefunctionalization. This method's applicability to 3,4-dichlorophenyl-substituted amides offers a streamlined route to the target compound.

- Patent methods provide alternative scalable routes but may involve longer reaction times and additional purification steps.

化学反应分析

Types of Reactions

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The compound has been studied for its potential as a selective antagonist at kappa-opioid receptors. Research indicates that it acts as an irreversible affinity label for these receptors, which are implicated in pain modulation and other physiological processes. Specifically, 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide has shown promise in developing treatments for conditions such as depression and addiction by modulating the effects of opioid receptors .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cancer cell lines. For instance, it has been evaluated alongside other compounds to assess its cytotoxicity and mechanism of action, revealing interactions with cellular pathways that could lead to apoptosis in cancer cells .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization through nucleophilic substitution reactions, making it valuable in the synthesis of more complex organic molecules. This capability is particularly useful in the development of pharmaceuticals where specific structural modifications are required .

Reactivity Studies

Recent studies have focused on the reactivity of enamides like this compound under various conditions. For example, researchers have explored its behavior in acid-catalyzed reactions leading to the formation of nitrogen-containing frameworks, which are essential in drug discovery .

Material Science

Development of New Materials

In material science, this compound has been investigated for its potential use in creating novel materials with specific properties. The compound's ability to interact with various substrates makes it a candidate for applications in coatings and composites where enhanced durability or specific chemical resistance is desired .

Case Studies

作用机制

The mechanism of action of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

相似化合物的比较

Similar Compounds

3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in different chemical applications.

3,4-Dichlorophenylacetonitrile: A related compound with a nitrile group, used in organic synthesis.

Uniqueness

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties

生物活性

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide is a synthetic compound that has garnered attention for its potential biological activities. The presence of a dichlorophenyl group in its structure enhances its interactions with biological systems, making it a subject of various pharmacological studies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. Its structure consists of a pentene backbone with an amide functional group and a dichlorophenyl substituent, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 273.14 g/mol |

| Solubility | Moderate |

| Lipophilicity | High |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in various signaling pathways. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

- A series of related compounds demonstrated efficacy against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with some derivatives showing submicromolar activity .

- The compound's structural features enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HT-29). The findings suggest that:

- This compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window .

- In vitro studies revealed that certain derivatives maintain low cytotoxicity against primary mammalian cell lines while exhibiting potent antibacterial effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving 36 synthesized compounds, several derivatives of this compound were evaluated for their antibacterial activity. The results showed that:

- Compounds with the dichlorophenyl moiety exhibited enhanced activity against both gram-positive bacteria and mycobacterial strains compared to their monochlorinated counterparts.

- The most potent derivative demonstrated comparable efficacy to clinically used antibiotics such as ampicillin and rifampicin .

Case Study 2: Cancer Cell Line Testing

A study focusing on the antiproliferative effects of the compound on MCF-7 and HT-29 cell lines revealed:

常见问题

Advanced Research Question

- Bioisosteric Replacement : Substitute the pent-4-enamide group with morpholine or pyrrolidine rings to enhance metabolic stability without sacrificing binding. For example, morpholine analogs show improved half-life in hepatic microsomes .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and oral bioavailability.

- In Vivo Profiling : Use rodent models to correlate plasma concentration (LC-MS/MS quantification) with receptor occupancy (PET imaging with radiolabeled analogs) .

How can researchers address conflicting data in toxicity profiles of dichlorophenyl-based amides?

Advanced Research Question

- Toxicogenomics : Perform RNA-seq on hepatocytes exposed to the compound to identify dysregulated pathways (e.g., CYP450 inhibition).

- Structural Alert Identification : The 3,4-dichlorophenyl group may generate reactive metabolites via oxidative dechlorination; assess using glutathione trapping assays .

- Species-Specific Sensitivity : Compare toxicity in human primary cells vs. rodent models to mitigate translational gaps .

What computational methods are recommended for predicting the compound's interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to κ-opioid receptors, focusing on hydrophobic interactions with the dichlorophenyl group .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-induced conformational changes.

- QSAR Modeling : Train models on analogs (e.g., IC data from U-51754 derivatives) to predict activity and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。